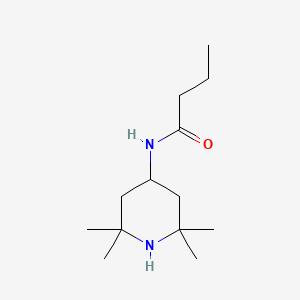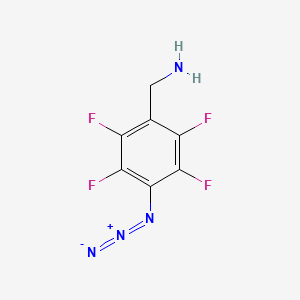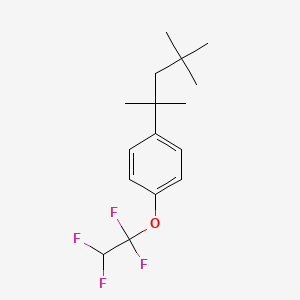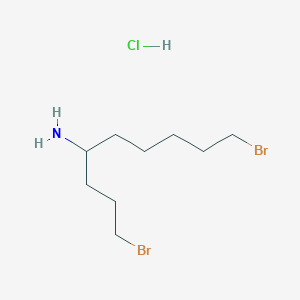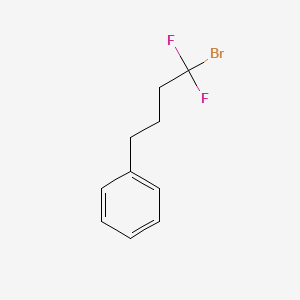
Formic acid;undec-10-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;undec-10-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with undec-10-en-1-ol, an alkenyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Undec-10-en-1-ol can be prepared through the reduction of undecylenic acid or the hydroformylation of 1-decene followed by reduction .
Industrial Production Methods
Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Undec-10-en-1-ol is commercially available and can be produced through the reduction of undecylenic acid, which is derived from castor oil .
Chemical Reactions Analysis
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . It can act as a reducing agent in the presence of metal catalysts and can be oxidized to carbon dioxide and water . Undec-10-en-1-ol can undergo reactions typical of alcohols and alkenes, such as oxidation, reduction, and addition reactions .
Common Reagents and Conditions
Oxidation: Formic acid can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Formic acid can be reduced to formaldehyde using mild reducing agents.
Esterification: Formic acid can react with alcohols to form esters in the presence of acid catalysts.
Major Products Formed
Formic Acid: Carbon dioxide, water, formaldehyde, and formate esters.
Undec-10-en-1-ol: Undecylenic acid, undecane, and various addition products.
Scientific Research Applications
Formic acid;undec-10-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Mechanism of Action
Formic acid exerts its effects through various mechanisms, including acting as a reducing agent and participating in hydrogen bonding . It targets enzymes and proteins involved in metabolic pathways, such as hydroxypyruvate isomerase and delta-aminolevulinic acid dehydratase . Undec-10-en-1-ol interacts with cellular membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Formic acid;undec-10-en-1-ol can be compared with other similar compounds, such as:
Formic Acid: Simplest carboxylic acid with strong reducing properties.
Undec-10-en-1-ol: Fatty alcohol with a double bond, used in various chemical reactions.
Undecylenic Acid: Derived from undec-10-en-1-ol, used in antifungal medications.
The uniqueness of this compound lies in its combination of properties from both formic acid and undec-10-en-1-ol, making it a versatile compound for various applications.
Properties
CAS No. |
152358-78-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
formic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12;2-1-3/h2,12H,1,3-11H2;1H,(H,2,3) |
InChI Key |
MBIYJXXXMYNKMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
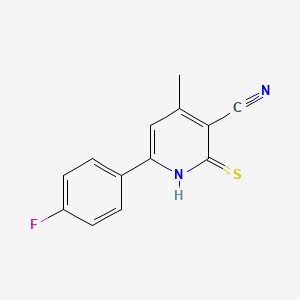
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
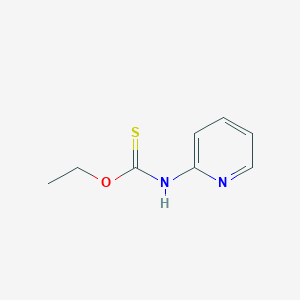

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
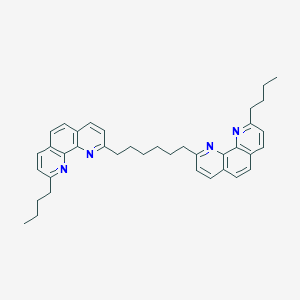
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
